molecular formula C20H17NO2 B289155 5-benzyl-3,4-dihydro-1,6(2H,5H)-phenanthridinedione

5-benzyl-3,4-dihydro-1,6(2H,5H)-phenanthridinedione

Cat. No. B289155
M. Wt: 303.4 g/mol
InChI Key: YEJXRHCHZBHXOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-3,4-dihydro-1,6(2H,5H)-phenanthridinedione, also known as berberine, is a naturally occurring alkaloid that has been used in traditional Chinese medicine for centuries. Recent scientific research has shown that berberine has a wide range of potential therapeutic applications, including as an anti-inflammatory, anti-cancer, and anti-diabetic agent. In

Mechanism of Action

The mechanism of action of 5-benzyl-3,4-dihydro-1,6(2H,5H)-phenanthridinedione is complex and multifaceted. Berberine has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. Activation of AMPK leads to increased glucose uptake and metabolism, which may contribute to its anti-diabetic effects. Berberine has also been shown to inhibit the activity of various enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which may contribute to its anti-inflammatory effects. Additionally, 5-benzyl-3,4-dihydro-1,6(2H,5H)-phenanthridinedione has been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
Berberine has a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-diabetic properties, 5-benzyl-3,4-dihydro-1,6(2H,5H)-phenanthridinedione has been found to have antioxidant properties, which may protect cells from oxidative damage. Berberine has also been shown to have antimicrobial properties, making it a potential treatment for various bacterial and fungal infections. Additionally, 5-benzyl-3,4-dihydro-1,6(2H,5H)-phenanthridinedione has been found to have neuroprotective properties, with studies demonstrating its ability to protect neurons from damage and improve cognitive function.

Advantages and Limitations for Lab Experiments

Berberine has several advantages for lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. Additionally, 5-benzyl-3,4-dihydro-1,6(2H,5H)-phenanthridinedione has a wide range of potential therapeutic applications, making it a versatile tool for studying various diseases and conditions. However, there are also limitations to using 5-benzyl-3,4-dihydro-1,6(2H,5H)-phenanthridinedione in lab experiments. Berberine has low solubility in water, which can make it difficult to work with in certain assays. Additionally, 5-benzyl-3,4-dihydro-1,6(2H,5H)-phenanthridinedione has been found to interact with various enzymes and transporters, which can complicate its pharmacokinetics and make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 5-benzyl-3,4-dihydro-1,6(2H,5H)-phenanthridinedione. One area of interest is the development of novel formulations and delivery methods for 5-benzyl-3,4-dihydro-1,6(2H,5H)-phenanthridinedione, which could improve its solubility and bioavailability. Another area of interest is the exploration of 5-benzyl-3,4-dihydro-1,6(2H,5H)-phenanthridinedione's potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Additionally, research could focus on the development of 5-benzyl-3,4-dihydro-1,6(2H,5H)-phenanthridinedione derivatives with improved pharmacokinetic properties and efficacy. Overall, 5-benzyl-3,4-dihydro-1,6(2H,5H)-phenanthridinedione has significant potential as a therapeutic agent, and further research is needed to fully explore its potential applications.

Synthesis Methods

Berberine can be synthesized from various plant sources, including Berberis vulgaris, Coptis chinensis, and Hydrastis canadensis. The most common method of synthesis involves the extraction of 5-benzyl-3,4-dihydro-1,6(2H,5H)-phenanthridinedione from the roots, stems, and leaves of these plants using solvents such as ethanol or methanol. The extracted 5-benzyl-3,4-dihydro-1,6(2H,5H)-phenanthridinedione is then purified using a variety of techniques, including column chromatography and recrystallization.

Scientific Research Applications

Berberine has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that 5-benzyl-3,4-dihydro-1,6(2H,5H)-phenanthridinedione has anti-inflammatory properties, making it a potential treatment for a range of inflammatory diseases, including arthritis and inflammatory bowel disease. Berberine has also been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of various types of cancer cells, including breast, lung, and liver cancer cells. Additionally, 5-benzyl-3,4-dihydro-1,6(2H,5H)-phenanthridinedione has been found to have anti-diabetic properties, with studies showing that it can improve glucose metabolism and reduce insulin resistance.

properties

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

5-benzyl-3,4-dihydro-2H-phenanthridine-1,6-dione

InChI

InChI=1S/C20H17NO2/c22-18-12-6-11-17-19(18)15-9-4-5-10-16(15)20(23)21(17)13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2

InChI Key

YEJXRHCHZBHXOI-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=O)C1)C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4

Canonical SMILES

C1CC2=C(C(=O)C1)C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4

Origin of Product

United States

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